3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide
CAS No.: 1040641-89-1
Cat. No.: VC11955859
Molecular Formula: C24H26FN3O3S2
Molecular Weight: 487.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040641-89-1 |
|---|---|
| Molecular Formula | C24H26FN3O3S2 |
| Molecular Weight | 487.6 g/mol |
| IUPAC Name | 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C24H26FN3O3S2/c1-17-3-4-18(2)21(15-17)27-10-12-28(13-11-27)33(30,31)22-9-14-32-23(22)24(29)26-16-19-5-7-20(25)8-6-19/h3-9,14-15H,10-13,16H2,1-2H3,(H,26,29) |
| Standard InChI Key | UJVRZYSYKMXRNJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=C(C=C4)F |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=C(C=C4)F |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide, reflecting its three primary structural domains:
-
A thiophene-2-carboxamide backbone providing aromatic stability and hydrogen-bonding capacity.
-
A 4-(2,5-dimethylphenyl)piperazin-1-ylsulfonyl group conferring conformational flexibility and receptor-binding potential.
-
A 4-fluorobenzyl substituent enhancing lipophilicity and metabolic stability.
The molecular formula is C24H26FN3O3S2, with a molar mass of 487.6 g/mol.
Three-Dimensional Conformation and Stereoelectronic Properties
X-ray crystallography data for analogous compounds reveal that the piperazine ring adopts a chair conformation, enabling optimal sulfonyl group orientation for interactions with biological targets. The fluorine atom on the benzyl group induces a dipole moment (μ = 1.47 D), while the thiophene ring’s π-electron system (bond length: 1.71 Å) facilitates charge-transfer interactions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 487.6 g/mol | |
| LogP (Octanol-Water) | 3.2 ± 0.1 | |
| Topological Polar Surface Area | 98.5 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a four-step sequence optimized for yield and purity:
-
Piperazine Functionalization: 2,5-Dimethylphenylpiperazine is prepared via Buchwald-Hartwig coupling of 1-bromo-2,5-dimethylbenzene with piperazine under palladium catalysis (Yield: 78%).
-
Sulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride intermediate, subsequently coupled to 3-aminothiophene-2-carboxylic acid (Reaction Temp: 0–5°C, Yield: 65%).
-
Carboxamide Formation: The carboxylic acid is activated using HATU and reacted with 4-fluorobenzylamine (DMF, 25°C, 12 h, Yield: 82%).
Table 2: Critical Reaction Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Pd(OAc)₂, Xantphos, KOtBu | Toluene, 110°C, 24h | 78% |
| 2 | ClSO₃H, DCM | 0–5°C, 2h | 65% |
| 3 | HATU, DIPEA, DMF | 25°C, 12h | 82% |
Stability and Degradation Pathways
The compound demonstrates moderate stability in aqueous media (t₁/₂ = 14 days at pH 7.4), with hydrolysis occurring primarily at the sulfonamide linkage under acidic conditions (pH <3) . Photooxidation studies reveal degradation via thiyl radical formation (λmax = 320 nm), necessitating storage in amber vials .
Biological Activity and Mechanism of Action
Receptor Binding Profiling
Radioligand displacement assays using [³H]Ketanserin show high affinity for 5-HT₂A receptors (Ki = 12.3 nM), attributable to the piperazine-sulfonyl motif’s mimicry of endogenous serotonin. Moderate activity at α₁-adrenergic receptors (Ki = 89 nM) suggests potential vasomodulatory effects .
Enzyme Inhibition
In enzymatic assays, the compound inhibits carbonic anhydrase IX (IC₅₀ = 0.45 μM) through coordination of the sulfonamide group to the zinc ion in the active site. This activity correlates with antitumor effects in hypoxic cancer cell lines (HCT-116 IC₅₀ = 8.2 μM) .
Table 3: Pharmacological Profile
| Target | Assay Type | Result |
|---|---|---|
| 5-HT₂A Receptor | Radioligand | Ki = 12.3 nM |
| α₁-Adrenergic Receptor | Functional cAMP | EC₅₀ = 89 nM |
| Carbonic Anhydrase IX | Spectrophotometric | IC₅₀ = 0.45 μM |
Research Applications and Future Directions
Neuropharmacological Applications
Ongoing Phase I trials (NCT04892317) explore low-dose formulations (5–20 mg/day) for obsessive-compulsive disorder, leveraging 5-HT₂A antagonism to reduce cortical glutamate hyperactivity .
Oncology Drug Development
The compound’s hypoxia-selective CA IX inhibition has spurred derivative synthesis programs. Lead analogs with PEGylated benzyl groups show improved tumor penetration (AUC₀–24 = 18.7 μg·h/mL vs. 9.3 for parent compound) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume